3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is a derivative of benzaldehyde, featuring a chloro, methoxy, and a 2-methylbenzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-methoxybenzaldehyde and 2-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 2-methylbenzyl alcohol is added to the 3-chloro-5-methoxybenzaldehyde under reflux conditions, leading to the formation of the desired product through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Lacks the 2-methylbenzyl group, making it less bulky and potentially less reactive.
5-Chloro-2-methoxybenzaldehyde: Differently substituted, leading to variations in chemical reactivity and applications.
4-Chloro-3-methoxybenzaldehyde: Another positional isomer with distinct properties.
Uniqueness
3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 2-methylbenzyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall applications in various fields.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSBLEOSEXVTGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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